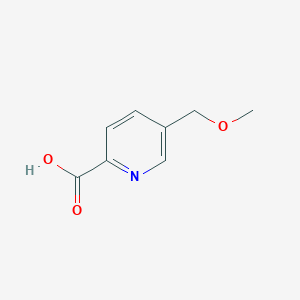
2-(4-(Dimethylamino)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactants: Phenoxyacetic acid, Dimethylamine
Conditions: Acidic or basic medium, room temperature
Reaction: [ \text{Phenoxyacetic acid} + \text{Dimethylamine} \rightarrow \text{2-(4-(Dimethylamino)phenoxy)acetic acid} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenoxy)acetic acid typically involves the reaction of 4-(dimethylamino)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxyacetic acid, which is then further functionalized to introduce the dimethylamino group.
-
Step 1: Formation of Phenoxyacetic Acid
Reactants: 4-(Dimethylamino)phenol, Chloroacetic acid
Conditions: Sodium hydroxide solution, reflux
Reaction: [ \text{4-(Dimethylamino)phenol} + \text{Chloroacetic acid} \rightarrow \text{Phenoxyacetic acid} ]
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Dimethylamino)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated phenoxy acids, amino derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-(Dimethylamino)phenoxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-(Dimethylamino)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenoxy ring can undergo various chemical transformations, modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure but different substituents.
Uniqueness
2-(4-(Dimethylamino)phenoxy)acetic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-3-5-9(6-4-8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
WXZXQDXBOIXVMX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)

![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)










![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)
